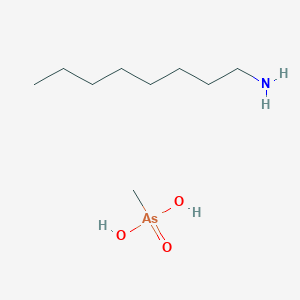
Octylammonium methanearsonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octylammonium methanearsonate is a chemical compound with the molecular formula C9H24AsNO3. It is composed of an octylammonium cation and a methanearsonate anion. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of octylammonium methanearsonate typically involves the reaction of octylamine with methanearsonic acid. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{CH}_3\text{AsO}_3\text{H}_2 + \text{C}8\text{H}{17}\text{NH}_2 \rightarrow \text{C}8\text{H}{17}\text{NH}_3\text{CH}_3\text{AsO}_3 ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to remove impurities.
Análisis De Reacciones Químicas
Types of Reactions
Octylammonium methanearsonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.
Reduction: It can be reduced to form lower oxidation state arsenic compounds.
Substitution: The methanearsonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenate compounds, while reduction may produce arsenite compounds.
Aplicaciones Científicas De Investigación
Octylammonium methanearsonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other arsenic-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of pesticides and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of octylammonium methanearsonate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their function and activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Octylammonium chloride
- Methanearsonic acid
- Octylamine
Comparison
Octylammonium methanearsonate is unique due to its combination of an octylammonium cation and a methanearsonate anion. This combination imparts specific chemical and physical properties that differentiate it from other similar compounds. For example, octylammonium chloride lacks the arsenic component, while methanearsonic acid does not have the octylammonium group.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical structure and properties make it a valuable reagent in scientific research and industrial processes. Further studies are needed to fully explore its potential and expand its applications.
Propiedades
Número CAS |
6379-37-9 |
|---|---|
Fórmula molecular |
C9H24AsNO3 |
Peso molecular |
269.21 g/mol |
Nombre IUPAC |
methylarsonic acid;octan-1-amine |
InChI |
InChI=1S/C8H19N.CH5AsO3/c1-2-3-4-5-6-7-8-9;1-2(3,4)5/h2-9H2,1H3;1H3,(H2,3,4,5) |
Clave InChI |
ZQNCPBWKWATILB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCN.C[As](=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



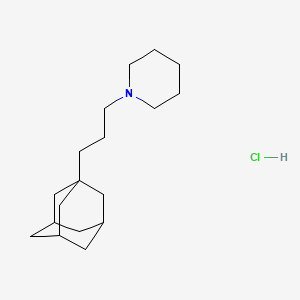
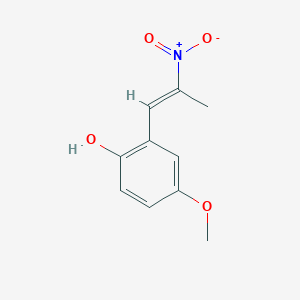
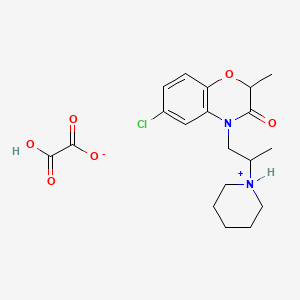
![N-[2-[(2,4-Dinitrophenyl)azo]-5-[(2-hydroxy-3-methoxypropyl)amino]-4-methoxyphenyl]acetamide](/img/structure/B13767059.png)
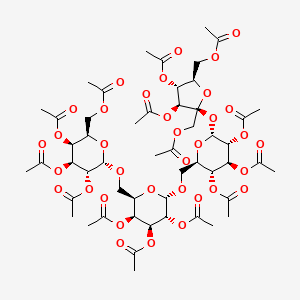

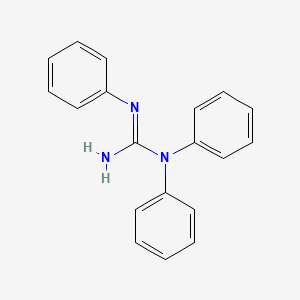
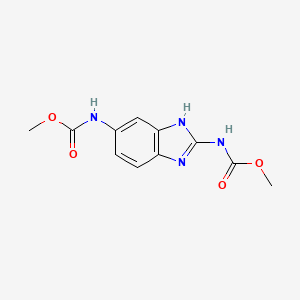
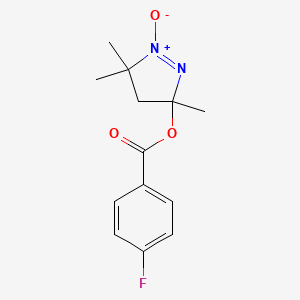
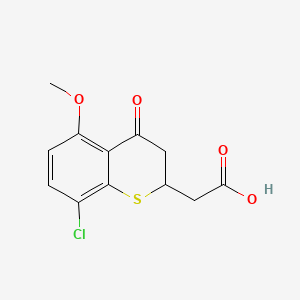
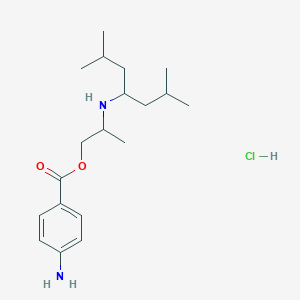

![[2-(Carbamoylamino)phenoxy]acetic acid](/img/structure/B13767101.png)
